7-Chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
7-Chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of two chlorine atoms, one on the quinazoline ring and the other on the phenyl ring. Quinazoline derivatives have been studied extensively for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
7-Chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has been studied for its potential as an anticancer agent, showing activity against various cancer cell lines.
Medicine: Quinazoline derivatives, including this compound, are being investigated for their potential use in the treatment of diseases such as cancer, inflammation, and infections.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. For example, it may inhibit tyrosine kinases, which are enzymes that play a crucial role in the regulation of cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Gefitinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based anticancer drug targeting EGFR.
Uniqueness
7-Chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms on both the quinazoline and phenyl rings can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
61680-22-6 |
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Molecular Formula |
C14H8Cl2N2O2 |
Molecular Weight |
307.1 g/mol |
IUPAC Name |
7-chloro-3-(3-chlorophenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-8-2-1-3-10(6-8)18-13(19)11-5-4-9(16)7-12(11)17-14(18)20/h1-7H,(H,17,20) |
InChI Key |
LKHJWTJJSCHCST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=O |
Origin of Product |
United States |
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